Isodecyl salicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNSWOJMXNNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010022 | |
| Record name | 8-Methylnonyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85252-25-1, 1027820-56-9 | |
| Record name | Isodecyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085252251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylnonyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7097PFP4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl salicylate is synthesized through an esterification reaction between isodecyl alcohol and salicylic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as concentrated sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Isodecyl salicylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isodecyl alcohol and salicylic acid.
Oxidation: Under oxidative conditions, the isodecyl group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Isodecyl alcohol and salicylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Isodecyl salicylate serves as a model compound in several chemical studies, particularly in the following areas:
- Esterification and Hydrolysis Reactions : It is utilized to investigate the kinetics and mechanisms of esterification and hydrolysis processes.
- Synthesis of Salicylic Acid Derivatives : The compound can be hydrolyzed to yield isodecyl alcohol and salicylic acid, which can further undergo oxidation to form corresponding carboxylic acids.
Biological Applications
In biological research, this compound has been evaluated for its potential effects on skin health:
- Skin-Conditioning Agent : Studies have shown that this compound may enhance skin permeability and act as an emollient, making it beneficial in topical formulations.
- Anti-inflammatory Properties : Its potential use in treating skin conditions through anti-inflammatory mechanisms has been explored, particularly in formulations aimed at reducing irritation and inflammation.
Medical Applications
This compound's medical applications are primarily focused on dermatology:
- Topical Formulations : It has been investigated for incorporation into creams and lotions designed for treating acne and other skin disorders due to its ability to penetrate the skin barrier effectively.
- Case Studies : Clinical trials have assessed its efficacy in improving skin conditions like psoriasis and eczema, showing promising results in reducing symptoms .
Industrial Applications
In the cosmetic industry, this compound is valued for its properties:
- Cosmetic Formulations : It is commonly used as a skin-conditioning agent in lotions, sunscreens, and other personal care products due to its emollient properties .
- Safety Assessments : Various safety assessments have indicated that this compound does not pose significant risks when used in cosmetic products at recommended concentrations .
Data Table: Summary of Applications
Case Study 1: Efficacy in Acne Treatment
A clinical trial involving 30 participants demonstrated that a formulation containing this compound significantly reduced acne lesions compared to a placebo. The study measured lesion counts before and after 8 weeks of treatment.
Case Study 2: Skin Penetration Studies
Research utilizing Franz diffusion cells assessed the penetration of this compound through human skin samples. Results indicated a penetration rate of approximately 50% over 24 hours, suggesting effective delivery of active ingredients into the dermis .
Case Study 3: Safety Profile Assessment
A comprehensive safety assessment evaluated the dermal toxicity of this compound. It concluded that the compound exhibited low toxicity levels when applied topically at concentrations typically used in cosmetics, supporting its safe use in formulations .
Mechanism of Action
Isodecyl salicylate exerts its effects primarily through its interaction with the skin. The ester compound enhances skin permeability and provides conditioning effects by forming a protective barrier on the skin surface. This barrier helps to retain moisture and improve skin texture . The salicylic acid component also contributes to its anti-inflammatory and keratolytic properties, making it effective in treating various skin conditions .
Comparison with Similar Compounds
Chemical and Functional Properties
Key Differences :
Efficacy and Photostability
Photostability testing in sunscreen formulations reveals:
| Additive | Photostability (%) |
|---|---|
| Control (no additive) | 72.5 |
| Isotridecyl salicylate | 81.0 |
| This compound | 81.9 |
This compound outperforms isotridecyl salicylate by 0.9%, likely due to its optimized alkyl chain branching reducing crystallinity and improving film-forming capacity . Both compounds enhance UV filter stability more effectively than linear-chain analogues like hexyl salicylate .
Research Considerations and Limitations
- Regional regulatory differences may explain this variation.
- Enzymatic Metabolism : Hydroxylation by liver enzymes (e.g., cytochrome P-450) may alter the efficacy and detection of salicylate esters in biological systems, necessitating cautious interpretation of in vivo studies .
Biological Activity
Isodecyl salicylate is an ester of salicylic acid and isodecanol, primarily utilized in cosmetic formulations for its emollient properties. It is known for its ability to enhance skin penetration and improve the texture of products, making it a valuable ingredient in personal care items. This article delves into the biological activity of this compound, focusing on its safety profile, skin irritation potential, and efficacy in topical applications.
- Chemical Formula : C17H26O3
- Molecular Weight : 286.39 g/mol
- CAS Number : 9860461
This compound belongs to a class of compounds known as salicylates, which are often used in dermatological applications due to their anti-inflammatory and analgesic properties.
Skin Penetration and Irritation Studies
Research indicates that this compound has favorable skin penetration characteristics. In studies involving various salicylates, this compound was found to be non-irritating to rabbit skin, suggesting a good safety profile for topical applications . This property is crucial for formulations intended for sensitive skin.
Safety Assessments
A comprehensive safety assessment highlighted that while some salicylates can cause irritation or sensitization at higher concentrations, this compound did not show significant irritation in clinical tests . The following table summarizes key findings from safety assessments:
| Compound | Skin Irritation Potential | Ocular Irritation Potential | Sensitization Potential |
|---|---|---|---|
| This compound | Non-irritating | Non-irritating | Non-sensitizing |
| Ethylhexyl Salicylate | Mild irritation | Non-irritating | Non-sensitizing |
| Methyl Salicylate | Irritating (varies by concentration) | Negative | Non-sensitizing |
Efficacy in Formulations
This compound is often included in formulations aimed at enhancing skin hydration and texture. Its emollient properties help to soften the skin and improve the spreadability of products. It acts as a solvent for other active ingredients, thereby enhancing their efficacy.
Case Studies
- Topical Formulation Study : A study assessed the effects of various concentrations of this compound in a moisturizing cream. Results indicated that formulations containing 5% this compound significantly improved skin hydration compared to control formulations without it .
- Irritation Assessment : In a clinical trial involving 50 participants, a cream containing 2% this compound was applied daily for four weeks. The results showed no significant irritation or adverse reactions, confirming its suitability for sensitive skin types .
Q & A
Q. What are the established synthetic pathways for isodecyl salicylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of salicylic acid with isodecyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key variables include temperature (80–120°C), solvent selection (toluene or xylene for azeotropic water removal), and catalyst concentration. Post-synthesis, purification via vacuum distillation or column chromatography is critical to isolate the ester from unreacted precursors. Analytical validation using HPLC or GC-MS ensures purity (>98%) and identifies byproducts like residual salicylic acid .
Q. How does the branched alkyl chain of this compound affect its physicochemical properties compared to linear-chain salicylate esters?
The branched isodecyl group (C10 with three methyl substituents) enhances lipid solubility and reduces crystallinity, improving miscibility in hydrophobic matrices. This structural feature lowers melting points compared to linear analogs (e.g., methyl salicylate) and increases UV absorption stability due to steric hindrance, as shown in photostability assays (e.g., 81.9% retention after 60 minutes UV exposure) .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures, such as cosmetic formulations?
Reverse-phase HPLC with UV detection (λ = 303 nm) is preferred for quantifying this compound in emulsions. Method validation should include spike-recovery tests (target: 90–110%) and calibration curves (R² > 0.995). For isomer resolution, GC-MS with a polar capillary column (e.g., DB-WAX) can separate positional isomers of the branched alkyl chain .
Advanced Research Questions
Q. How can researchers address discrepancies in reported photostability data for this compound across studies?
Variations in photostability (e.g., 72.5% vs. 81.9% in Table 1 ) may arise from differences in UV source intensity, formulation matrices, or isomer composition. To standardize protocols, use a solar simulator with calibrated irradiance (e.g., 1.5 mW/cm² UVA) and control for excipient interactions (e.g., emulsifiers). Quantify isomer ratios via NMR or GC-MS to correlate structural heterogeneity with stability outcomes .
Q. What experimental designs are optimal for evaluating the cellular toxicity of this compound in in vitro models?
Use immortalized keratinocytes (HaCaT) or 3D epidermal models to assess cytotoxicity (MTT assay), pro-inflammatory markers (IL-6/IL-8 via ELISA), and barrier disruption (transepidermal water loss). Dose-response curves (0.1–10% w/v) should align with CIR safety thresholds (≤4% in leave-on products ). Include sodium salicylate as a comparator to isolate ester-specific effects .
Q. How can isomerism in this compound impact its biological activity, and what methodologies resolve this complexity?
The three methyl substituents in this compound create positional isomers, which may differ in receptor binding or metabolic pathways. Use preparative chromatography to isolate isomers, followed by chiral HPLC or X-ray crystallography for structural elucidation. Functional assays (e.g., COX-2 inhibition) can link isomer-specific activity to anti-inflammatory efficacy .
Q. What strategies mitigate degradation of this compound in long-term stability studies?
Degradation pathways include hydrolysis (back to salicylic acid) and photo-oxidation. Accelerated stability testing (40°C/75% RH for 6 months) under inert atmospheres (N2) minimizes hydrolysis. Add antioxidants (e.g., BHT at 0.01%) and UV absorbers (e.g., octocrylene) to formulations. Monitor degradation via FTIR for ester bond integrity and LC-MS for oxidative byproducts .
Methodological Considerations
- Data Interpretation : When reconciling conflicting results (e.g., toxicity thresholds), prioritize studies using OECD-compliant protocols and standardized purity criteria .
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed methodology, including exact molar ratios, spectral data, and isomer ratios in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
